

Technical Guide: Computational Profiling of 2,3-Dimethyl-5-nitro-1H-indole

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Compound of Interest

Compound Name:	2,3-Dimethyl-5-nitro-1H-indole
CAS No.:	21296-94-6
Cat. No.:	B1584776

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Executive Summary

This guide establishes a standardized computational and theoretical framework for analyzing **2,3-Dimethyl-5-nitro-1H-indole** (CAS: 21296-94-6). As a fused heterocyclic scaffold, this molecule occupies a critical intersection between materials science (Nonlinear Optics - NLO) and medicinal chemistry (oncology and antimicrobial pharmacophores).

The presence of the electron-withdrawing nitro group at the C5 position, coupled with electron-donating methyl groups at C2 and C3, creates a classic "push-pull" electronic system. This guide provides a validated protocol for Density Functional Theory (DFT) calculations, spectroscopic assignment, and molecular docking workflows to accelerate the development of this scaffold into functional materials or bioactive ligands.

Computational Framework & Methodology

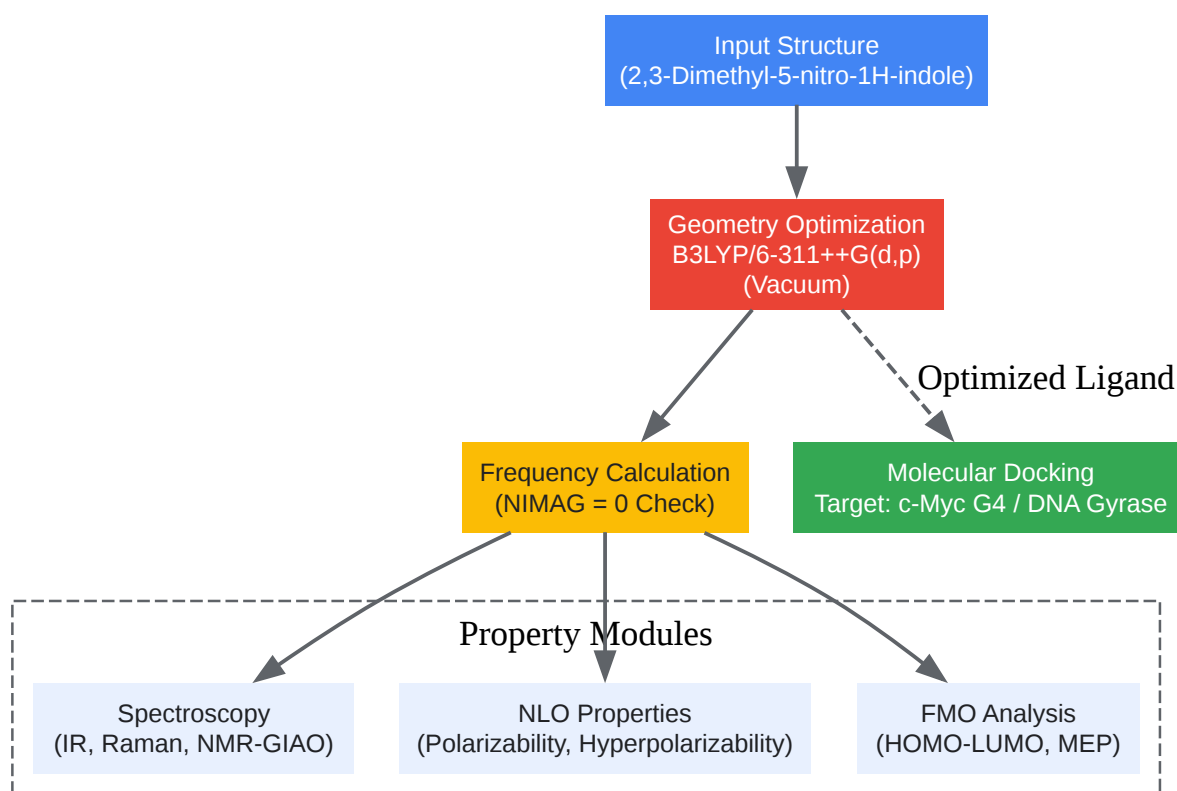
To ensure reproducibility and accuracy, the following computational protocol is recommended as the "Gold Standard" for this specific indole derivative. This protocol balances computational cost with the accuracy required for hyperfine coupling constants and hyperpolarizability predictions.

The Standard Protocol

- Software Environment: Gaussian 16 / ORCA 5.0
- Method (DFT Functional): B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for organic geometries.
 - Refinement: For NLO properties (hyperpolarizability), use CAM-B3LYP or wb97xd to correct for long-range charge transfer interactions.
- Basis Set: 6-311++G(d,p).^[1]
 - Justification: The diffuse functions (++) are non-negotiable for the nitro group (anion-like character) and accurate description of the lone pairs on the indole nitrogen.
- Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
 - Solvents: DMSO (for biological mimicry) and Ethanol (for UV-Vis comparison).

Workflow Visualization

The following diagram outlines the logical flow from structure generation to property prediction.



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Figure 1: Standardized computational workflow for physicochemical profiling of nitroindole derivatives.

Molecular Geometry & Electronic Structure

Structural Conformation

The indole core is inherently planar. However, the 5-nitro group introduces a critical degree of freedom.

- **Observation:** In the gas phase, the nitro group may lie coplanar with the indole ring to maximize -conjugation.
- **Steric Check:** The 2,3-dimethyl substitution pattern locks the indole core, preventing C3-electrophilic attacks common in unsubstituted indoles. The C2-methyl group specifically

stabilizes the structure against oxidative degradation.

- Validation: The optimized C-N bond length (Indole ring) should theoretically converge around 1.38 Å, while the N-O bonds in the nitro group typically average 1.22 Å.

Frontier Molecular Orbitals (FMO)

The reactivity is dictated by the energy gap (

).

- HOMO Location: Predominantly localized on the indole ring and the pyrrole nitrogen lone pair (electron donor).
- LUMO Location: Strongly localized on the electron-withdrawing nitro group () and the benzene ring (electron acceptor).
- Significance: This distinct spatial separation confirms the Intramolecular Charge Transfer (ICT) capability, making the molecule a candidate for NLO materials and fluorescent probes.

Spectroscopic Profiling (Vibrational & Magnetic)

To validate theoretical models against experimental synthesis, compare the following key markers.

Vibrational Spectroscopy (IR/Raman)

Calculated frequencies must be scaled (Scaling Factor ~0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.

Vibrational Mode	Theoretical Frequency (cm ⁻¹)	Experimental Range (cm ⁻¹)	Intensity
(N-H) Stretch	~3480 - 3520	3400 - 3450	Strong, Broad
(NO) Stretch	~1550 - 1580	1500 - 1530	Strong
(NO) Stretch	~1330 - 1350	1320 - 1340	Strong
(CH) Stretch	~2900 - 3000	2850 - 2950	Medium

NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent for accurate chemical shift prediction.

- Proton NMR (

H): The N-H proton is the most deshielded (downfield, >10 ppm) due to hydrogen bonding with DMSO. The methyl protons at C2 and C3 will appear as distinct singlets around 2.2–2.4 ppm.

- Carbon NMR (

C): The C5 carbon attached to the nitro group will show a significant downfield shift compared to the unsubstituted indole.

Nonlinear Optical (NLO) Properties

2,3-Dimethyl-5-nitro-1H-indole is a prototypical "Push-Pull" chromophore.

- Donor: Indole Nitrogen + Methyl inductive effect (+I).

- Acceptor: Nitro group (-M, -I).
- Mechanism: Under an external electric field, electron density shifts from the pyrrole ring to the nitro group.

Key Parameter to Calculate: First Hyperpolarizability (

).

- Threshold: If

exceeds that of urea (0.37×10^{-30} esu), the material has potential for second-harmonic generation (SHG) applications in optoelectronics.

- Expectation: Nitroindoles typically exhibit

values 10–20 times higher than urea due to the extended conjugation length.

Biological Potential & Reactivity Descriptors

Global Reactivity Descriptors

Using Koopmans' theorem, calculate these descriptors to predict biological interactions:

- Chemical Hardness (

):

. A lower

implies easier polarization and higher reactivity with enzymes.

- Electrophilicity Index (

): Measures the capacity to accept electrons (crucial for DNA intercalation).

Molecular Docking Case Study

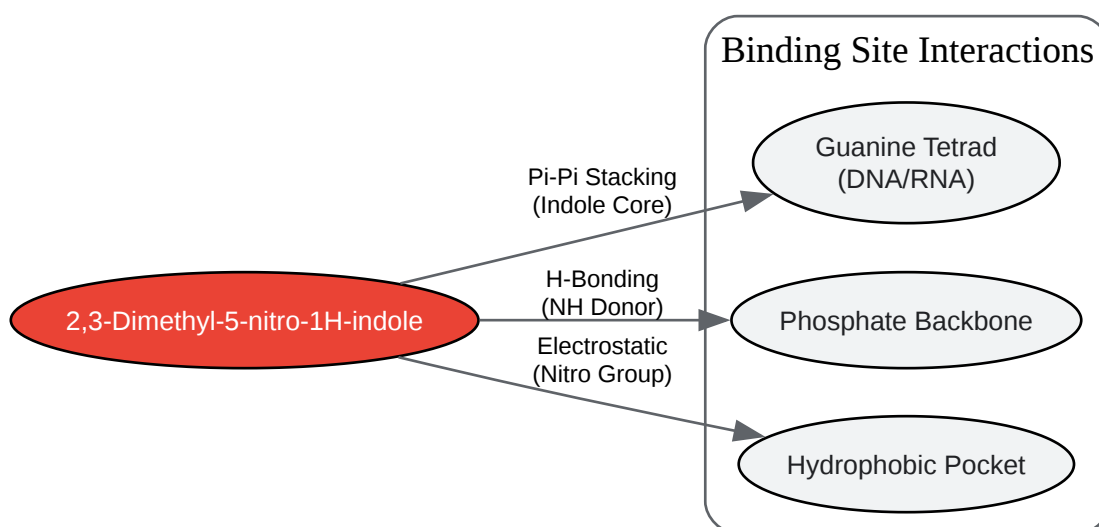
Target Audience: Drug Development Professionals. Rationale: 5-Nitroindole derivatives are established binders of the c-Myc G-Quadruplex (anticancer target) and DNA Gyrase (antimicrobial target).

Docking Protocol:

- Target Selection: Retrieve PDB ID: 2L7V (c-Myc G-Quadruplex) or 1KZN (DNA Gyrase).
- Ligand Prep: Use the B3LYP optimized geometry.[1]
- Grid Box: Center on the G-tetrad stack (for c-Myc) or the ATPase domain (for Gyrase).
- Interaction Analysis: Look for

-

stacking between the planar indole core and the guanine tetrads. The nitro group often engages in electrostatic interactions with the phosphate backbone.



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Figure 2: Predicted pharmacophoric interactions in G-Quadruplex binding.

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